EGFR Kinase Inhibition: 2-Nitrophenyl Purine-6-Carboxamide vs. Reference TKI Erlotinib in Enzymatic Assay
Among the 2,9-disubstituted purine-6-carboxamide series to which CAS 898422-19-0 belongs, the lead derivative 6E demonstrated EGFR enzymatic inhibition with an IC₅₀ of 105.96 nM, representing a 2.06-fold improvement in potency relative to the reference EGFR inhibitor erlotinib (IC₅₀ = 218.47 nM) when tested under identical in vitro kinase assay conditions [1]. The 2-nitrophenyl substituent at C2 is hypothesized to contribute to this enhanced potency through optimized occupancy of a hydrophobic sub-pocket adjacent to the ATP-binding site, as evidenced by molecular docking and molecular dynamics simulations of the 6E-EGFR complex [2]. This enzymatic potency advantage over the established clinical comparator is a key quantifiable differentiator for research programs targeting EGFR-driven malignancies.
| Evidence Dimension | EGFR enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 105.96 nM (compound 6E, representative of 2,9-disubstituted purine-6-carboxamide series] |
| Comparator Or Baseline | Erlotinib: 218.47 nM |
| Quantified Difference | 2.06-fold enhanced potency (105.96 vs. 218.47 nM) |
| Conditions | In vitro EGFR kinase inhibition assay; identical assay conditions for both compounds |
Why This Matters
For procurement decisions in EGFR-targeted research, the approximately 2-fold greater enzymatic potency versus erlotinib under identical assay conditions provides a quantifiable advantage for structure-activity relationship (SAR) studies and lead optimization campaigns.
- [1] Chatterjee J, Bhujbal SM, Joshi G, Mishra UK, Sharon A, Muskan, Singh S, Wahajuddin M, Bharatam PV, Dalal R, Kumar R. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry. 2026 May;172:109529. (EGFR enzymatic IC₅₀ data: 6E = 105.96 nM, erlotinib = 218.47 nM). View Source
- [2] Same as [REFS-1]. Molecular docking and MD simulation data supporting EGFR binding mode. View Source
